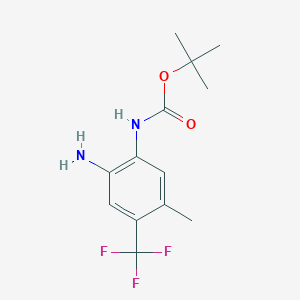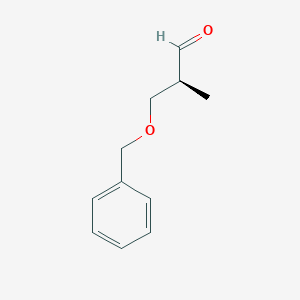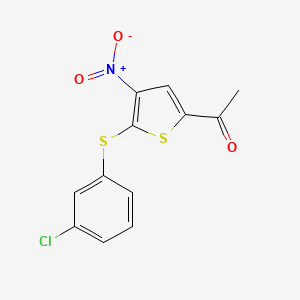
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone is a complex organic compound with a unique structure that includes a chlorophenylsulfanyl group, a nitro group, and a thienyl ring
Méthodes De Préparation
The synthesis of 1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves several steps. One common synthetic route includes the reaction of 3-chlorophenylsulfanyl with 4-nitro-2-thienyl ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: Used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various pathways, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-[5-(3-Bromophenylsulfanyl)-4-nitro-2-thienyl]ethanone: Similar structure but with a bromine atom instead of chlorine.
1-[5-(3-Methylphenylsulfanyl)-4-nitro-2-thienyl]ethanone: Similar structure but with a methyl group instead of chlorine.
Propriétés
Formule moléculaire |
C12H8ClNO3S2 |
|---|---|
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
1-[5-(3-chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8ClNO3S2/c1-7(15)11-6-10(14(16)17)12(19-11)18-9-4-2-3-8(13)5-9/h2-6H,1H3 |
Clé InChI |
SKASZNCVMVAYGF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(S1)SC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
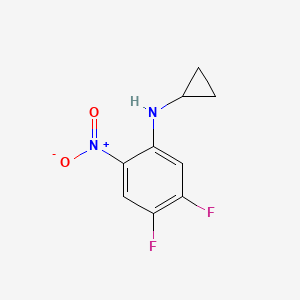
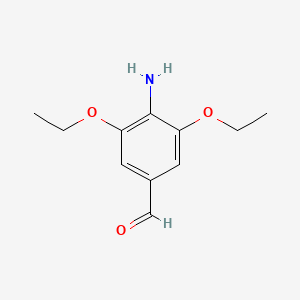

![1-[3-(Triethoxysilyl)propyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B8500826.png)

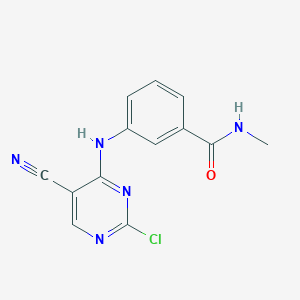
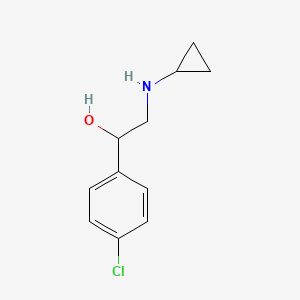
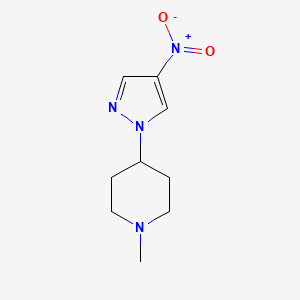
![2-chloro-5-[N-(2-methylpropyl)-sulfamoyl]-benzoic acid](/img/structure/B8500859.png)
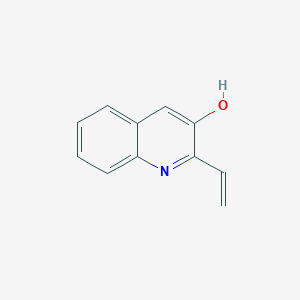
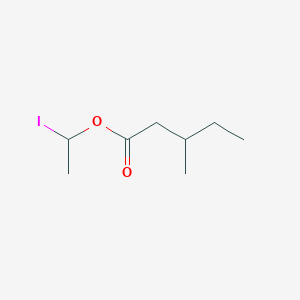
![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-3-(methoxymethyl)-n-methyl-](/img/structure/B8500877.png)
